molecular formula C36H34N2O6 B557176 Fmoc-Lys(Fmoc)-OH CAS No. 78081-87-5

Fmoc-Lys(Fmoc)-OH

Cat. No.: B557176
CAS No.: 78081-87-5
M. Wt: 590.7 g/mol
InChI Key: BMJRTKDVFXYEFS-XIFFEERXSA-N
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Description

Fmoc-Lys(Fmoc)-OH, also known as Nα-(9-fluorenylmethyloxycarbonyl)-Nε-(9-fluorenylmethyloxycarbonyl)-L-lysine, is a derivative of lysine used in solid-phase peptide synthesis. This compound is characterized by the presence of two fluorenylmethyloxycarbonyl (Fmoc) protecting groups, one on the alpha-amino group and the other on the epsilon-amino group of lysine. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.

Mechanism of Action

Target of Action

Fmoc-Lysine(Fmoc)-OH, also known as N-alpha-(9-fluorenylmethoxycarbonyl)-N-epsilon-(9-fluorenylmethoxycarbonyl)-L-lysine, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains where it is incorporated during the synthesis process .

Mode of Action

Fmoc-Lysine(Fmoc)-OH interacts with its targets through the process of solid-phase peptide synthesis (SPPS). In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain . The Fmoc group is cleaved by secondary amines such as piperidine, allowing the peptide chain to be extended . This process is repeated until the desired peptide sequence is achieved .

Biochemical Pathways

The incorporation of Fmoc-Lysine(Fmoc)-OH into peptide chains affects the self-assembly features of the resulting peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, influencing the structure and function of the peptides . These peptides can then participate in various biochemical pathways, depending on their specific sequences and structures .

Pharmacokinetics

The pharmacokinetics of Fmoc-Lysine(Fmoc)-OH are largely determined by the properties of the peptides in which they are incorporated. The absorption, distribution, metabolism, and excretion (ADME) of these peptides can vary widely, depending on factors such as their size, charge, hydrophobicity, and the presence of specific transport mechanisms

Result of Action

The incorporation of Fmoc-Lysine(Fmoc)-OH into peptides can result in a variety of molecular and cellular effects. For example, peptides synthesized using Fmoc-Lysine(Fmoc)-OH have been found to possess antimicrobial properties specific to Gram-positive bacteria . The exact effects can depend on the specific sequence and structure of the peptide, as well as the cellular context .

Action Environment

The action, efficacy, and stability of Fmoc-Lysine(Fmoc)-OH can be influenced by various environmental factors. For instance, the efficiency of the Fmoc deprotection process can be affected by the concentration of the secondary amine used for cleavage . Additionally, factors such as temperature, pH, and solvent conditions can influence the self-assembly and function of the resulting peptides

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(Fmoc)-OH participates in biochemical reactions primarily during the process of peptide synthesis . It interacts with various enzymes and proteins during this process. The Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain, which is cleaved by secondary amines such as piperidine . This interaction is essential for the step-by-step assembly of the peptide chain.

Molecular Mechanism

The molecular mechanism of this compound is centered around its role in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable and does not degrade over time . Its effects, as part of the peptide synthesis process, are consistent and do not change over time. Long-term effects on cellular function are determined by the specific peptides that are synthesized using this compound.

Transport and Distribution

In the context of peptide synthesis, this compound is typically bound to a solid-phase resin, which allows for easy separation of the growing peptide chain from the reaction solution . This compound does not have specific transporters or binding proteins within the cell, as it is not typically present within cellular or tissue systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Fmoc)-OH typically involves the protection of the lysine molecule’s amino groups with Fmoc groups. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base, such as sodium carbonate, to form the Fmoc-protected lysine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified using techniques such as crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of automated systems also helps in maintaining consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Fmoc)-OH undergoes several types of chemical reactions, primarily involving the removal of the Fmoc protecting groups. These reactions include:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the deprotection of this compound is lysine with free amino groups, which can then be used in further peptide synthesis reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: This compound has a tert-butyloxycarbonyl (Boc) group protecting the epsilon-amino group instead of an Fmoc group. It is used in similar applications but offers different deprotection conditions.

    Fmoc-Lys(Mtt)-OH: This compound has a 4-methyltrityl (Mtt) group protecting the epsilon-amino group.

Uniqueness

Fmoc-Lys(Fmoc)-OH is unique due to its dual Fmoc protection, which allows for selective and sequential deprotection. This feature is particularly useful in the synthesis of complex peptides where precise control over the protection and deprotection of amino groups is essential .

Properties

IUPAC Name

(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJRTKDVFXYEFS-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549391
Record name N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78081-87-5
Record name N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-Lysine(IP/Boc)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Fmoc-Lys(Fmoc)-OH in scientific research?

A1: this compound is primarily used in SPPS for synthesizing peptides and peptidomimetics. [, , ] This includes:

  • Creating branched peptides: The presence of two Fmoc-protected amino groups allows for the synthesis of branched peptides with defined structures. These branched peptides can be used to mimic protein structures, like β-sheets, or create multivalent ligands for enhanced binding. [, ]
  • Developing dendrimers: this compound serves as a branching unit in the synthesis of dendrimers, highly branched macromolecules with potential applications in drug delivery and material science. []
  • Synthesizing multiple antigenic peptides (MAPs): MAPs, synthesized using this compound, present multiple copies of an epitope on a branched lysine core, enhancing immunogenicity and proving useful in developing diagnostics. []

Q2: How does the structure of this compound contribute to its role in peptide synthesis?

A2: The structure of this compound is crucial for its function in SPPS:

  • Orthogonal Protection: The Fmoc groups are labile under basic conditions, allowing for their removal without affecting other protecting groups potentially present in the peptide synthesis. This "orthogonality" is essential for controlled and stepwise amino acid coupling during SPPS. []
  • Branching Point: The ε-amino group of lysine, protected by an Fmoc group, acts as a branching point. This allows for the synthesis of peptides that are not linear, enabling the creation of more complex structures like cyclic peptides, dendrimers, and MAPs. [, , ]

Q3: What are the advantages of using this compound over other lysine derivatives in peptide synthesis?

A3: Some key advantages include:

    Q4: What analytical techniques are commonly used to characterize this compound and peptides synthesized using it?

    A4: Common techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural characterization and studying the dynamics of peptides. []
    • Mass Spectrometry (MS): To determine the molecular weight and purity of the synthesized peptides. [, ]
    • High-Performance Liquid Chromatography (HPLC): For purification and analysis of the synthesized peptides. []
    • Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups and study intermolecular interactions. [, ]
    • Scanning Electron Microscopy (SEM): To examine the morphology of materials incorporating the synthesized peptides. []

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